molecular formula C25H21NO4 B14922714 2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

Cat. No.: B14922714
M. Wt: 399.4 g/mol
InChI Key: HJTQXFCFTXLPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a complex organic compound that features a combination of phenoxy and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dimethylphenoxy)acetic acid.

    Coupling with Chromenyl Derivative: The 2-(2,4-dimethylphenoxy)acetic acid is then coupled with 3-(2-oxo-2H-chromen-3-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and chromenyl groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is not well-documented. it is likely to interact with various molecular targets due to its structural complexity. The phenoxy and chromenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate
  • (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid

Uniqueness

2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is unique due to the presence of both phenoxy and chromenyl groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]acetamide

InChI

InChI=1S/C25H21NO4/c1-16-10-11-22(17(2)12-16)29-15-24(27)26-20-8-5-7-18(13-20)21-14-19-6-3-4-9-23(19)30-25(21)28/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

HJTQXFCFTXLPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.